molecular formula C15H22N6O B12225575 N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide

Cat. No.: B12225575
M. Wt: 302.37 g/mol
InChI Key: YWEVRRWBFVHYRV-UHFFFAOYSA-N
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Description

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazolopyrimidine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing high yields in a short reaction time.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be fine-tuned to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide exerts its effects involves the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDK2/cyclin A2 makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

IUPAC Name

N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C15H22N6O/c1-10-11(2)18-15-16-9-17-21(15)14(10)20-7-5-13(6-8-20)19(4)12(3)22/h9,13H,5-8H2,1-4H3

InChI Key

YWEVRRWBFVHYRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)N(C)C(=O)C

Origin of Product

United States

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